molecular formula C22H26N4O4 B2804381 N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1396572-48-7

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2804381
CAS RN: 1396572-48-7
M. Wt: 410.474
InChI Key: GPKPSCJUJUHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide, also known as IMP-1088, is a small molecule inhibitor that has shown promising results in the field of virology. This compound has been found to have antiviral activity against a broad range of RNA viruses, including the common cold, Zika virus, and Dengue fever.

Scientific Research Applications

  • Role in Modulating Orexin Receptors : A study explored the role of certain compounds in modulating feeding, arousal, stress, and drug abuse, specifically focusing on orexins (OX) and their receptors (OXR). This study did not specifically mention "N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide", but it did investigate similar compounds in controlling binge eating in rats, suggesting potential applications in understanding and treating eating disorders with a compulsive component (Piccoli et al., 2012).

  • Synthetic Approaches to Oxalamides : Another study discusses a novel synthetic approach to oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, via a rearrangement sequence. This research provides insights into the synthesis methods that could be applicable to the compound (Mamedov et al., 2016).

  • Vanadium Complexes with Oxalamide Ligands : A study on the synthesis of vanadium complexes mentions N1,N2-di(pyridin-4-yl)oxalamide as a ligand. These complexes are characterized by spectroscopic and X-ray diffraction methods, indicating potential applications in material science or catalysis (Maass et al., 2016).

  • Structural Analysis of Oxalamides : Research focusing on the crystal structure of similar oxalamide compounds, such as N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, can provide insights into the structural properties of oxalamides, which is crucial for understanding their chemical behavior and potential applications (Zhang et al., 2008).

  • Photodynamic Therapy Applications : A study on zinc phthalocyanine compounds, which include similar methoxybenzyl components, discusses their potential in photodynamic therapy, particularly for cancer treatment. This indicates a possible avenue for exploring the photodynamic applications of the compound (Pişkin et al., 2020).

  • Applications in Neuropharmacology : The compound's structural similarity to known neuroactive substances suggests potential applications in neuropharmacology, as seen in studies on compounds like RBI-257, which interact with dopamine receptors (Kula et al., 1997).

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-30-19-4-2-16(3-5-19)14-24-20(27)21(28)25-15-17-8-12-26(13-9-17)22(29)18-6-10-23-11-7-18/h2-7,10-11,17H,8-9,12-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKPSCJUJUHBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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